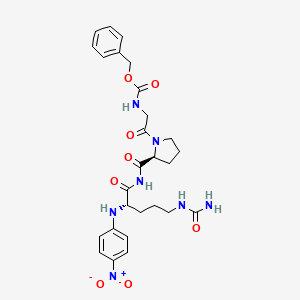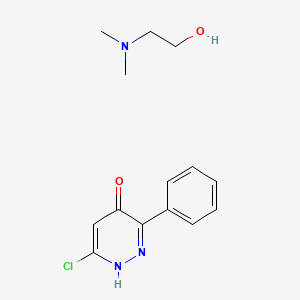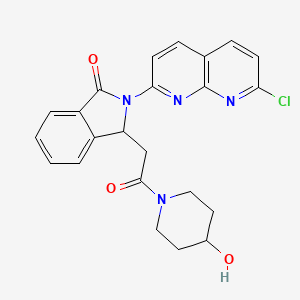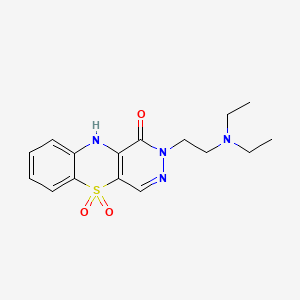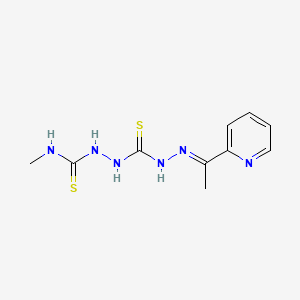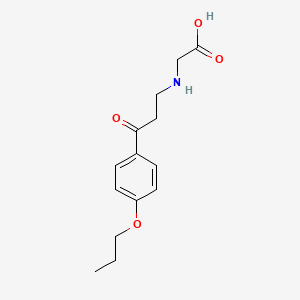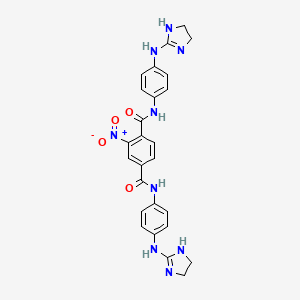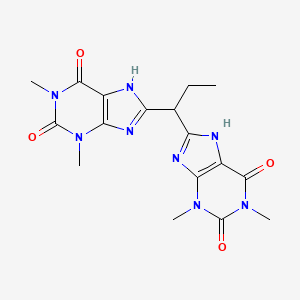
8,8'-Ethylmethyleneditheophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-Ethylmethyleneditheophylline is a derivative of theophylline, a well-known methylxanthine drug used primarily for its bronchodilator effects. This compound is characterized by the presence of an ethylmethylenedi bridge connecting two theophylline molecules. Theophylline itself is a naturally occurring compound found in tea leaves and cocoa beans, and it has been widely studied for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Ethylmethyleneditheophylline typically involves the reaction of theophylline with ethylmethylenedi bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the theophylline molecules attack the carbon atoms of the ethylmethylenedi bromide, forming the desired product.
Industrial Production Methods
Industrial production of 8,8’-Ethylmethyleneditheophylline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
8,8’-Ethylmethyleneditheophylline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylmethylenedi bromide in DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted theophylline derivatives.
Scientific Research Applications
8,8’-Ethylmethyleneditheophylline has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of theophylline derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its bronchodilator properties and potential use in treating respiratory conditions.
Industry: Used in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 8,8’-Ethylmethyleneditheophylline is similar to that of theophylline. It acts by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, leading to bronchodilation. Additionally, it has anti-inflammatory effects by inhibiting the release of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator properties.
Uniqueness
8,8’-Ethylmethyleneditheophylline is unique due to the presence of the ethylmethylenedi bridge, which may confer different pharmacokinetic and pharmacodynamic properties compared to theophylline and its other derivatives. This structural modification can potentially enhance its efficacy and reduce side effects.
Properties
CAS No. |
73908-74-4 |
|---|---|
Molecular Formula |
C17H20N8O4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
8-[1-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H20N8O4/c1-6-7(10-18-8-12(20-10)22(2)16(28)24(4)14(8)26)11-19-9-13(21-11)23(3)17(29)25(5)15(9)27/h7H,6H2,1-5H3,(H,18,20)(H,19,21) |
InChI Key |
GQNCSFVBQPCHQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=C(N1)C(=O)N(C(=O)N2C)C)C3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



